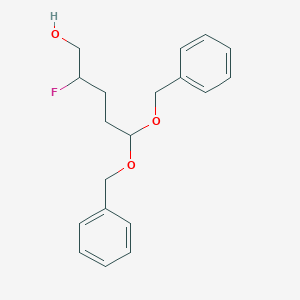![molecular formula C38H40P2 B15166616 (1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] CAS No. 645414-57-9](/img/structure/B15166616.png)
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] is a chemical compound known for its unique structure and properties It consists of a 1,2-phenylene backbone with two bis(4-ethylphenyl)phosphane groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] typically involves the reaction of 1,2-dibromobenzene with bis(4-ethylphenyl)phosphane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a temperature range of 80-120°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for (1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane groups can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used.
Coordination: Transition metals like palladium, platinum, and rhodium are often used in coordination reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Coordination: Metal-phosphane complexes.
Applications De Recherche Scientifique
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] has several applications in scientific research:
Catalysis: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.
Material Science: The compound is explored for its potential in creating new materials with unique electronic and optical properties.
Biology and Medicine: While specific applications in biology and medicine are limited, its coordination complexes with metals are studied for potential therapeutic uses.
Industry: It is used in the development of new catalysts for industrial chemical processes.
Mécanisme D'action
The mechanism of action of (1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] primarily involves its ability to act as a ligand and form complexes with transition metals. These metal-ligand complexes can facilitate various catalytic processes by stabilizing reaction intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Bis(diphenylphosphino)methane: Another bidentate ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with a different backbone structure.
Uniqueness
(1,2-Phenylene)bis[bis(4-ethylphenyl)phosphane] is unique due to its 1,2-phenylene backbone, which provides distinct steric and electronic properties compared to other phosphane ligands. This uniqueness can lead to different reactivity and selectivity in catalytic processes, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
645414-57-9 |
|---|---|
Formule moléculaire |
C38H40P2 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
[2-bis(4-ethylphenyl)phosphanylphenyl]-bis(4-ethylphenyl)phosphane |
InChI |
InChI=1S/C38H40P2/c1-5-29-13-21-33(22-14-29)39(34-23-15-30(6-2)16-24-34)37-11-9-10-12-38(37)40(35-25-17-31(7-3)18-26-35)36-27-19-32(8-4)20-28-36/h9-28H,5-8H2,1-4H3 |
Clé InChI |
GAMWSKPISSEQKP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)P(C2=CC=C(C=C2)CC)C3=CC=CC=C3P(C4=CC=C(C=C4)CC)C5=CC=C(C=C5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


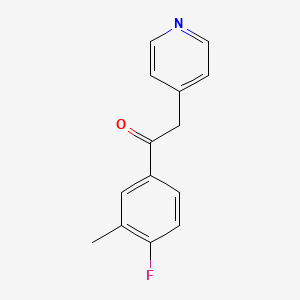
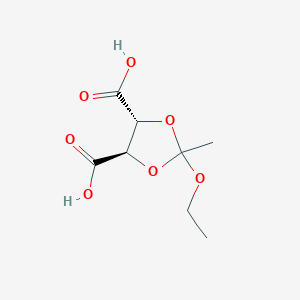
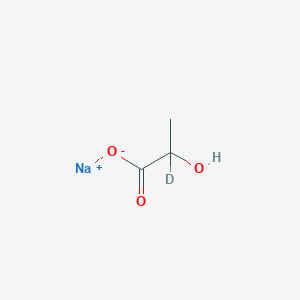
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
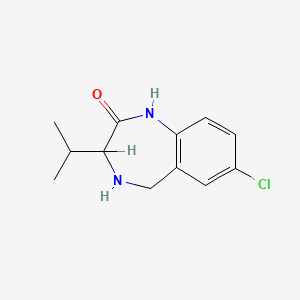
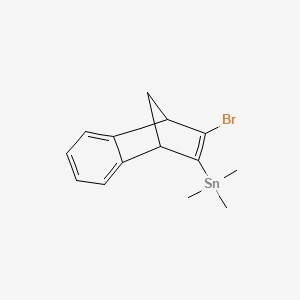

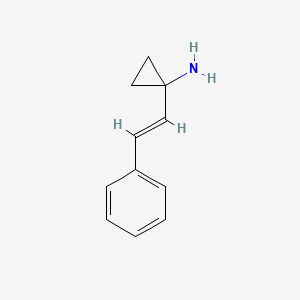
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
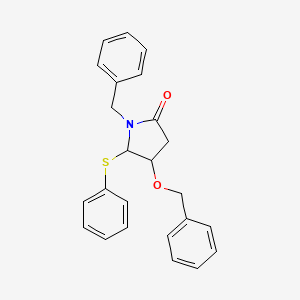

![6-Azido-5-[(4-chlorophenyl)selanyl]hexan-2-one](/img/structure/B15166628.png)
